molecular formula C10H9BrIN B7780271 Agn-PC-0NI4RE CAS No. 54931-73-6

Agn-PC-0NI4RE

Cat. No. B7780271
CAS RN: 54931-73-6
M. Wt: 349.99 g/mol
InChI Key: AGQADPWZHVPOPO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Agn-PC-0NI4RE is a useful research compound. Its molecular formula is C10H9BrIN and its molecular weight is 349.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality Agn-PC-0NI4RE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Agn-PC-0NI4RE including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Agn-PC-0NI4RE can be achieved through a multi-step reaction pathway involving the use of various starting materials and reagents.

Starting Materials
Phosphatidylcholine (PC), Silver nitrate (AgNO3), Sodium borohydride (NaBH4), 4-nitrophenyl chloroformate (0NI4RE)

Reaction
Step 1: Phosphatidylcholine (PC) is reacted with 4-nitrophenyl chloroformate (0NI4RE) in the presence of a base catalyst to form the intermediate compound PC-0NI4RE., Step 2: The intermediate PC-0NI4RE is then reacted with silver nitrate (AgNO3) in a solvent such as methanol to form Ag-PC-0NI4RE., Step 3: Finally, the Ag-PC-0NI4RE is reduced using sodium borohydride (NaBH4) to yield the desired compound Agn-PC-0NI4RE.

properties

IUPAC Name

4-bromo-2-methylisoquinolin-2-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN.HI/c1-12-6-8-4-2-3-5-9(8)10(11)7-12;/h2-7H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQADPWZHVPOPO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=CC=CC=C2C(=C1)Br.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481070
Record name AGN-PC-0NI4RE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agn-PC-0NI4RE

CAS RN

54931-73-6
Record name NSC121337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0NI4RE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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